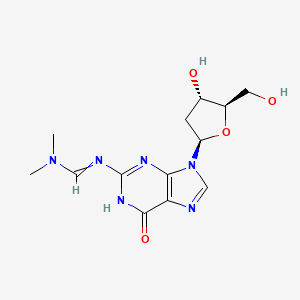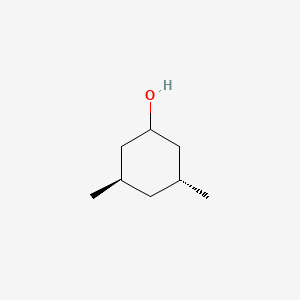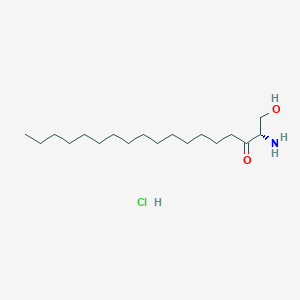
2S-アミノ-1-ヒドロキシ-3-オクタデカンオン一塩酸塩
概要
説明
2S-amino-1-hydroxy-3-octadecanone, monohydrochloride is a complex sphingolipid with the molecular formula C18H38ClNO2. It is an intermediate in the biosynthesis of ceramides, which are essential components of cell membranes and play a crucial role in cell signaling .
科学的研究の応用
2S-amino-1-hydroxy-3-octadecanone, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex sphingolipids and ceramides.
Biology: The compound is studied for its role in cell signaling and membrane structure.
Medicine: Research focuses on its potential therapeutic applications in treating diseases related to sphingolipid metabolism.
Industry: It is used in the production of cosmetics and pharmaceuticals due to its bioactive properties
作用機序
Target of Action
The primary target of 2S-amino-1-hydroxy-3-octadecanone, monohydrochloride, also known as 3-keto sphinganine, is the sphingolipid pathway . Sphingolipids are a class of lipids that play crucial roles in cellular processes such as proliferation, differentiation, and apoptosis .
Mode of Action
The compound interacts with its targets by participating in the biosynthesis of sphingolipids . It is formed by the condensation of L-serine and palmitoyl-CoA by serine palmitoyl transferase (SPT) . The interaction results in changes in the cellular processes regulated by sphingolipids .
Biochemical Pathways
The compound affects the sphingolipid pathway, leading to the production of complex sphingolipids . These sphingolipids have downstream effects on various cellular processes, including cell growth, differentiation, and programmed cell death .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to the regulation of cellular processes. By influencing the sphingolipid pathway, the compound can affect cell growth, differentiation, and apoptosis .
生化学分析
Biochemical Properties
2S-amino-1-hydroxy-3-octadecanone, monohydrochloride is involved in the sphingolipid metabolic pathway. It interacts with several enzymes, including serine palmitoyltransferase, which catalyzes the condensation of L-serine and palmitoyl-CoA to form this compound . Additionally, it interacts with ceramide synthase, which converts it into ceramide, a key molecule in cell signaling and apoptosis . The nature of these interactions is primarily enzymatic, facilitating the conversion of substrates into bioactive lipids.
Cellular Effects
2S-amino-1-hydroxy-3-octadecanone, monohydrochloride influences various cellular processes. It affects cell signaling pathways by acting as a precursor to ceramides, which are involved in regulating cell growth, differentiation, and apoptosis . This compound also impacts gene expression by modulating the activity of transcription factors involved in stress responses and inflammation . Furthermore, it plays a role in cellular metabolism by influencing the balance of sphingolipids, which are critical for maintaining cell membrane integrity and function .
Molecular Mechanism
The molecular mechanism of 2S-amino-1-hydroxy-3-octadecanone, monohydrochloride involves its conversion into ceramide by ceramide synthase . This conversion is crucial for the activation of various signaling pathways that regulate cell fate. The compound binds to the active site of ceramide synthase, facilitating the transfer of the acyl group to form ceramide . Additionally, it can inhibit or activate other enzymes in the sphingolipid pathway, thereby modulating the levels of bioactive lipids and influencing cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2S-amino-1-hydroxy-3-octadecanone, monohydrochloride change over time due to its stability and degradation. The compound is relatively stable when stored at -20°C, but it can degrade over time if exposed to higher temperatures or light . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged activation of stress response pathways and modulation of lipid metabolism . These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biological activity .
Dosage Effects in Animal Models
The effects of 2S-amino-1-hydroxy-3-octadecanone, monohydrochloride vary with different dosages in animal models. At low doses, it can enhance cell survival and promote normal cellular functions . At high doses, it may induce toxic effects, including apoptosis and inflammation . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing adverse effects . These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2S-amino-1-hydroxy-3-octadecanone, monohydrochloride is involved in the sphingolipid metabolic pathway. It is synthesized from L-serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase . The compound is then converted into ceramide by ceramide synthase, which is further metabolized into various sphingolipids, including sphingomyelin and glycosphingolipids . These metabolic pathways are essential for maintaining cellular homeostasis and regulating cell signaling .
Transport and Distribution
Within cells and tissues, 2S-amino-1-hydroxy-3-octadecanone, monohydrochloride is transported and distributed by specific lipid transporters and binding proteins . These transporters facilitate the movement of the compound across cell membranes and its accumulation in specific cellular compartments . The distribution of the compound is influenced by its interactions with other lipids and proteins, which can affect its localization and biological activity .
Subcellular Localization
2S-amino-1-hydroxy-3-octadecanone, monohydrochloride is localized in various subcellular compartments, including the endoplasmic reticulum and Golgi apparatus . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular localization of the compound is crucial for its activity, as it allows for the precise regulation of sphingolipid metabolism and signaling pathways .
準備方法
Synthetic Routes and Reaction Conditions
2S-amino-1-hydroxy-3-octadecanone, monohydrochloride can be synthesized through the condensation of L-serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase. This reaction forms a lyso-sphingolipid intermediate, which is then converted to the desired compound .
Industrial Production Methods
Industrial production of 2S-amino-1-hydroxy-3-octadecanone, monohydrochloride typically involves large-scale fermentation processes using genetically engineered microorganisms that express the necessary enzymes for the biosynthesis of sphingolipids .
化学反応の分析
Types of Reactions
2S-amino-1-hydroxy-3-octadecanone, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
類似化合物との比較
Similar Compounds
3-keto sphinganine: Another intermediate in ceramide biosynthesis with similar properties.
D-erythro-Dihydrosphingosine: A sphingolipid with a different stereochemistry but similar biological functions.
Phytosphingosine hydrochloride: A naturally occurring sphingolipid with similar applications in cosmetics and pharmaceuticals
Uniqueness
2S-amino-1-hydroxy-3-octadecanone, monohydrochloride is unique due to its specific role in the biosynthesis of ceramides and its potential therapeutic applications in treating diseases related to sphingolipid metabolism .
特性
IUPAC Name |
(2S)-2-amino-1-hydroxyoctadecan-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20;/h17,20H,2-16,19H2,1H3;1H/t17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUPVZMHCVAKHG-LMOVPXPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)[C@H](CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



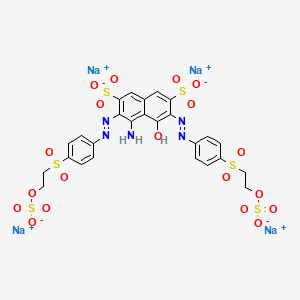
![tert-butyl (2aS,7bS)-2-oxo-3,7b-dihydro-2aH-indeno[1,2-b]azete-1-carboxylate](/img/structure/B1144107.png)

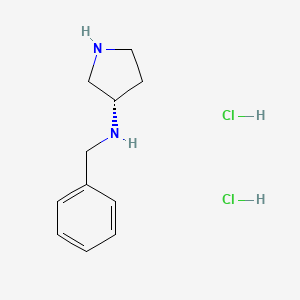
![3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144110.png)

![5-((E)-2-Bromo-vinyl)-benzo[1,3]dioxole](/img/structure/B1144112.png)
